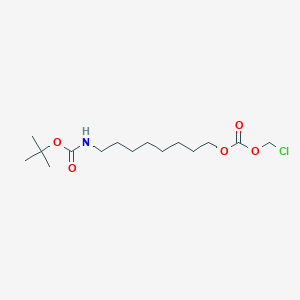
Chloromethyl 8-(tert-butoxycarbonylamino)-1-octyl carbonate
Overview
Description
The compound appears to contain a tert-butoxycarbonyl (Boc) group, which is a common protecting group used in organic synthesis, particularly for amines . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Synthesis Analysis
The synthesis of compounds with a Boc group often involves the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a base . The Boc group can be selectively removed under acidic conditions .Molecular Structure Analysis
The molecular structure of compounds with a Boc group typically involves a carbamate structure (R-O-C(=O)-NR’R’‘) where one of the R’ groups is a tert-butyl group .Chemical Reactions Analysis
The Boc group is stable under most conditions but can be selectively removed under acidic conditions . This property is often exploited in multi-step organic synthesis where the Boc group is used to protect amine groups from reacting until the desired step .Scientific Research Applications
Peptide Synthesis
The tert-butyloxycarbonyl (Boc) group is commonly used as an N α-amino protecting group in peptide synthesis. This is particularly advantageous for synthesizing hydrophobic peptides and peptides containing ester and thioester moieties . While the specific compound “Chloromethyl 8-(tert-butoxycarbonylamino)-1-octyl carbonate” was not mentioned, its tert-butyloxycarbonyl component suggests potential use in similar applications.
Ionic Liquids
Amino acid ionic liquids (AAILs) with tert-butyloxycarbonyl protection have been prepared to expand their applicability in organic synthesis due to their multiple reactive groups . Although “Chloromethyl 8-(tert-butoxycarbonylamino)-1-octyl carbonate” is not an AAIL, the presence of tert-butyloxycarbonyl could imply utility in creating specialized ionic liquids for research purposes.
Future Directions
The use of Boc groups in organic synthesis continues to be a significant tool in the synthesis of complex organic molecules . Future research may focus on developing more efficient methods for the addition and removal of Boc groups, as well as exploring new applications for Boc-protected compounds .
properties
IUPAC Name |
chloromethyl 8-[(2-methylpropan-2-yl)oxycarbonylamino]octyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28ClNO5/c1-15(2,3)22-13(18)17-10-8-6-4-5-7-9-11-20-14(19)21-12-16/h4-12H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQGSZEWDIFYMKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCCCOC(=O)OCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chloromethyl 8-(tert-butoxycarbonylamino)-1-octyl carbonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



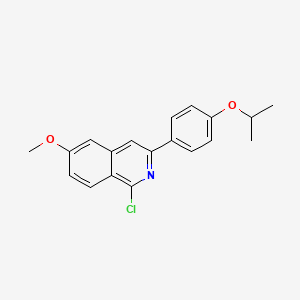
![(1R)-1-[4-chloro-2-(trifluoromethyl)phenyl]ethanamine](/img/structure/B1407737.png)

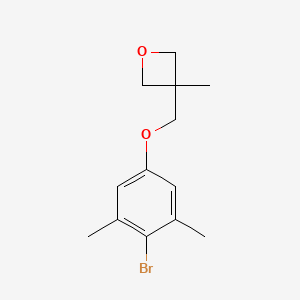
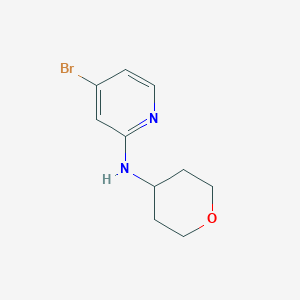
![1,7-Diazaspiro[4.4]nonan-6-one hydrochloride](/img/structure/B1407743.png)
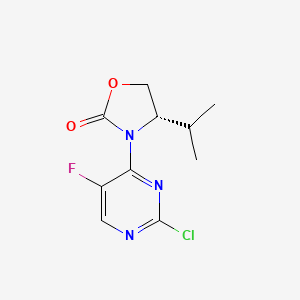
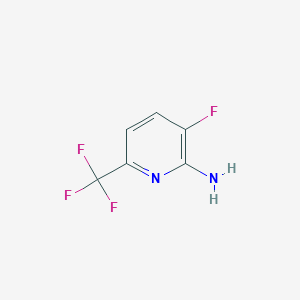
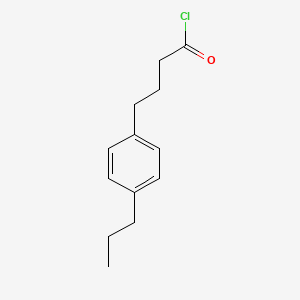
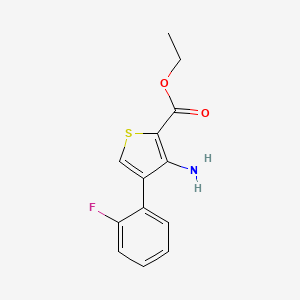
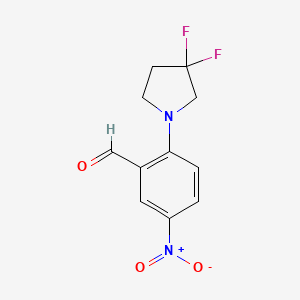
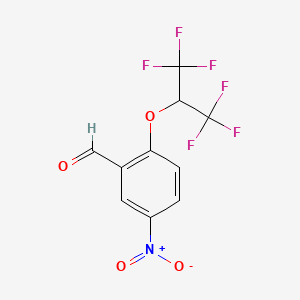
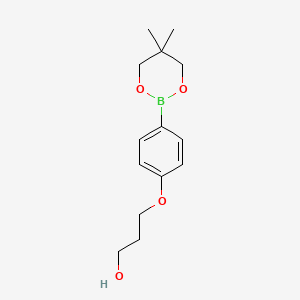
![Ethyl 4-hydroxybenzo[4,5]thieno-[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1407757.png)